4-Bromo-2-chloro-6-methylbenzonitrile
Description
Contextual Significance of Halogenated Benzonitrile (B105546) Derivatives in Synthetic Chemistry
Halogenated benzonitrile derivatives are a cornerstone of modern organic synthesis, prized for their utility as versatile intermediates. The presence of halogen atoms on the aromatic ring provides reactive handles for a wide array of chemical transformations, most notably cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental to the construction of complex molecular frameworks. The nitrile group, with its strong electron-withdrawing nature, not only influences the reactivity of the aromatic ring but also serves as a precursor to other valuable functional groups, including amines, carboxylic acids, and amides. This dual functionality makes halogenated benzonitriles indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. For instance, the strategic incorporation of halogen atoms can significantly modulate the biological activity and pharmacokinetic properties of drug candidates. rsc.orgutoronto.ca
Research Imperatives for Poly-substituted Aromatic Nitriles
The drive to synthesize and study poly-substituted aromatic nitriles stems from the ongoing demand for novel molecules with tailored properties. In medicinal chemistry, the precise arrangement of different substituents on an aromatic scaffold is crucial for optimizing interactions with biological targets, thereby enhancing therapeutic efficacy and selectivity. snnu.edu.cn The field of materials science also benefits from the unique electronic and photophysical properties that can be engineered into poly-substituted aromatic nitriles. These compounds are explored for applications in organic light-emitting diodes (OLEDs), sensors, and as components of functional polymers. The development of efficient and regioselective synthetic methodologies to access these complex structures is a significant area of contemporary research, with a focus on catalysis and the functionalization of C-H bonds.
Scope and Research Objectives Pertaining to 4-Bromo-2-chloro-6-methylbenzonitrile
Given the limited specific literature on this compound, the primary research objective is to elucidate its fundamental chemical properties and explore its potential as a synthetic intermediate. Key areas for investigation would include the development of a reliable and scalable synthesis for this compound. Subsequently, a thorough examination of its reactivity, particularly the differential reactivity of the chloro and bromo substituents in cross-coupling reactions, would be of significant interest. Furthermore, exploring the synthetic utility of the nitrile functionality in the context of the existing halogen and methyl substituents would provide valuable insights for its potential applications. The overarching goal of such research would be to establish this compound as a new tool in the synthetic chemist's arsenal (B13267) for the construction of novel and complex molecular architectures.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 877149-06-9 |
| Molecular Formula | C₈H₅BrClN |
| Molecular Weight | 230.49 g/mol |
| IUPAC Name | This compound |
Comparative Physicochemical Data of Related Benzonitrile Derivatives
To provide context, the following table compares the properties of this compound with some of its structurally related analogs.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Bromo-2-chlorobenzonitrile | 154607-01-9 | C₇H₃BrClN | 216.46 |
| 4-Bromo-2-fluoro-6-methylbenzonitrile | 1427438-75-2 | C₈H₅BrFN | 214.03 |
| 2-Bromo-4-methylbenzonitrile | 42872-73-1 | C₈H₆BrN | 196.04 |
Postulated Synthesis of this compound
While a specific documented synthesis for this compound is not available, a plausible synthetic route can be proposed based on established methodologies for the synthesis of related poly-substituted benzonitriles. A common approach involves the Sandmeyer reaction, a versatile method for the introduction of a cyano group onto an aromatic ring.
A potential precursor for this synthesis is 4-bromo-2-chloro-6-methylaniline. This aniline (B41778) derivative could be subjected to diazotization using sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, to form the corresponding diazonium salt. Subsequent treatment of the diazonium salt with a cyanide source, typically copper(I) cyanide, would yield the target molecule, this compound. The reaction would likely require careful temperature control to ensure the stability of the diazonium intermediate.
Potential Research Applications
The unique arrangement of functional groups in this compound suggests several avenues for its application in both medicinal chemistry and materials science.
In Medicinal Chemistry:
The scaffold of this compound could serve as a valuable starting point for the synthesis of novel bioactive molecules. The bromo and chloro substituents offer opportunities for selective functionalization through various cross-coupling reactions, allowing for the introduction of diverse molecular fragments to probe structure-activity relationships. The nitrile group can be transformed into other functionalities commonly found in pharmaceuticals, such as primary amines or carboxylic acids, further expanding the synthetic possibilities. Halogenated aromatic compounds are known to play a significant role in drug design, often enhancing binding affinity and metabolic stability. rsc.orgutoronto.ca
In Materials Science:
The electronic properties of this compound, influenced by the electron-withdrawing nitrile and halogen groups, make it an interesting candidate for the development of new organic materials. It could potentially be used as a building block for the synthesis of novel polymers with specific thermal or photophysical properties. Aromatic nitriles have been investigated for their applications in organic electronics, and the presence of multiple reactive sites on this molecule could allow for the creation of complex, multi-dimensional structures with tailored electronic characteristics.
Structure
3D Structure
Properties
CAS No. |
877149-06-9 |
|---|---|
Molecular Formula |
C8H5BrClN |
Molecular Weight |
230.49 g/mol |
IUPAC Name |
4-bromo-2-chloro-6-methylbenzonitrile |
InChI |
InChI=1S/C8H5BrClN/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3H,1H3 |
InChI Key |
YVQWFIMVHUBWJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C#N)Cl)Br |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies for 4 Bromo 2 Chloro 6 Methylbenzonitrile
Regioselective Halogenation Approaches for Aromatic Nitriles
The regiocontrolled introduction of halogen atoms onto an aromatic ring is a fundamental challenge in synthetic chemistry. The directing effects of the substituents already present on the ring, along with the choice of halogenating agent and catalyst, play a crucial role in determining the outcome of the reaction.
Electrophilic Aromatic Substitution Pathways in Halogenated Toluenes
Electrophilic aromatic substitution is a cornerstone of arene functionalization. The existing substituents on the benzene (B151609) ring dictate the position of incoming electrophiles. In the context of synthesizing 4-Bromo-2-chloro-6-methylbenzonitrile, understanding the directing effects of the methyl, chloro, and bromo groups is paramount.
The methyl group (-CH₃) is an activating group and is ortho, para-directing due to its electron-donating inductive and hyperconjugation effects. masterorganicchemistry.com Halogens, such as chlorine (-Cl) and bromine (-Br), are deactivating groups due to their electron-withdrawing inductive effect, yet they are also ortho, para-directing because of the electron-donating resonance effect of their lone pairs. masterorganicchemistry.com The cyano group (-CN) is a strongly deactivating group and is meta-directing. masterorganicchemistry.com
When multiple substituents are present, their directing effects can either reinforce or oppose each other. For instance, in a hypothetical precursor like 2-chloro-6-methylbenzonitrile, the methyl group would direct an incoming electrophile (e.g., Br⁺) to the 4-position (para to the methyl group), while the chloro group would also direct to the 4-position (para to the chloro group). This reinforcement of directing effects would likely lead to a high regioselectivity for the desired 4-bromo product.
The relative rates of electrophilic aromatic substitution are also influenced by the nature of the substituents. Activating groups increase the reaction rate, while deactivating groups decrease it. masterorganicchemistry.com Therefore, the presence of the deactivating chloro and cyano groups would necessitate more forcing reaction conditions for subsequent halogenation steps compared to toluene (B28343) itself.
Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Activating/Deactivating | Directing Effect |
|---|---|---|
| -CH₃ | Activating | ortho, para |
| -Cl | Deactivating | ortho, para |
| -Br | Deactivating | ortho, para |
| -CN | Deactivating | meta |
Metal-Catalyzed Halogenation Protocols and Efficiency
Modern synthetic methods often employ transition metal catalysts to achieve high efficiency and selectivity in halogenation reactions. Palladium-catalyzed C-H bond functionalization has emerged as a powerful tool for the direct introduction of halogens into aromatic rings. nih.govresearchgate.net These methods can offer advantages over traditional electrophilic halogenation, such as milder reaction conditions and unique regioselectivities.
The efficiency of metal-catalyzed halogenation is highly dependent on the choice of catalyst, ligand, and halogen source. For example, palladium(II) acetate (B1210297) (Pd(OAc)₂) is a commonly used catalyst precursor. researchgate.net The choice of the halogenating agent, such as N-halosuccinimides (NXS, where X = Cl, Br, I), is also critical for the success of the reaction. researchgate.net
The development of new and more reactive halogenating reagents, such as 2-Chloro-1,3-bis(methoxycarbonyl)guanidine and N-Acetoxy-N-halo-4-nitrobenzamides, has expanded the scope of these reactions to include more complex and electron-deficient substrates. tue.nl These reagents can exhibit high reactivity and regioselectivity under mild conditions. tue.nl
Directed C-H Halogenation Methodologies
A significant advancement in C-H functionalization is the use of directing groups to control the regioselectivity of the reaction. nih.gov The directing group coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond, thereby facilitating its activation and subsequent halogenation.
The cyano group (-CN) itself can act as a directing group in palladium-catalyzed C-H halogenation. organic-chemistry.orgacs.org This allows for the selective halogenation of the ortho C-H bonds of benzonitriles. This methodology is particularly useful for the synthesis of highly substituted aromatic nitriles. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, and a halogen source like N-halosuccinimide. organic-chemistry.org This approach offers a practical strategy for synthesizing complex and polyfunctional nitriles. organic-chemistry.org
For benzyl (B1604629) nitriles, palladium-catalyzed C-H halogenation can be highly selective for the C(sp²)-H bonds of the aromatic ring, even in the presence of activated C(sp³)-H bonds in the benzyl group. researchgate.netacs.org This highlights the strong directing ability of the nitrile group in these transformations.
Table 2: Examples of Palladium-Catalyzed ortho-C-H Halogenation of Arylnitriles
| Substrate | Halogenating Agent | Catalyst | Additive | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Benzonitrile (B105546) | NIS | Pd(OAc)₂ | Ac-Gly-OH | DCE | 90 | 95 |
| Benzonitrile | NBS | Pd(OAc)₂ | Ac-Gly-OH | DCE | 90 | 85 |
| Benzonitrile | NCS | Pd(OAc)₂ | Ac-Gly-OH | DCE | 90 | 78 |
| 4-Methylbenzonitrile | NIS | Pd(OAc)₂ | Ac-Gly-OH | DCE | 90 | 92 |
Data adapted from a study on palladium-catalyzed ortho-halogenation of arylnitriles. organic-chemistry.org
Nitrile Group Introduction and Transformation in Substituted Aromatic Precursors
The introduction of the nitrile functionality is a key step in the synthesis of benzonitriles. Several methods are available, with the Sandmeyer reaction being a classical and widely used approach. More modern techniques like vapor-phase ammoxidation offer alternative routes.
Cyano-Functionalization of Halogenated Toluene Derivatives via Sandmeyer Reaction
The Sandmeyer reaction provides a reliable method for the conversion of an aromatic amino group into a nitrile group via a diazonium salt intermediate. nih.govorganic-chemistry.orgmnstate.eduorganic-chemistry.orgnih.gov This reaction is particularly valuable for synthesizing substitution patterns that are not easily accessible through direct electrophilic substitution. organic-chemistry.org
The synthesis of this compound could be envisioned starting from 4-bromo-2-chloro-6-methylaniline. The aniline (B41778) would first be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt. mnstate.edu Subsequent treatment of the diazonium salt with a copper(I) cyanide solution would then yield the desired benzonitrile. nih.gov
The Sandmeyer reaction is a versatile and robust transformation, and its efficiency can be influenced by the specific reaction conditions, including the copper salt used and the presence of ligands. nih.gov
Alternative Routes via Vapour Phase Ammoxidation Techniques
Vapor-phase ammoxidation is an industrial process for the production of nitriles from alkylaromatics using ammonia (B1221849) and oxygen at elevated temperatures over a solid catalyst. tue.nlresearchgate.net This method offers a more direct and atom-economical route to benzonitriles compared to multi-step sequences like the Sandmeyer reaction.
The ammoxidation of a hypothetical precursor, 4-bromo-2-chloro-6-methyltoluene, would involve passing a gaseous mixture of the toluene derivative, ammonia, and air over a heated catalyst bed. Vanadium-based catalysts, such as vanadium phosphorus oxide (VPO), are commonly employed for these transformations. researchgate.net The catalytic performance is sensitive to the catalyst composition and the reaction conditions, including temperature, contact time, and the partial pressures of the reactants. researchgate.netresearchgate.net
Studies on the ammoxidation of dichlorotoluenes provide valuable insights into the feasibility of this approach for halogenated substrates. For instance, VPO catalysts supported on SBA-15 have shown good activity and selectivity for the conversion of 2,6-dichlorotoluene (B125461) to 2,6-dichlorobenzonitrile. researchgate.net
Table 3: Catalytic Performance in the Ammoxidation of 2,6-Dichlorotoluene
| Catalyst | Temperature (°C) | Conversion of 2,6-DCT (%) | Selectivity to 2,6-DCBN (%) | Yield of 2,6-DCBN (%) |
|---|---|---|---|---|
| VPO/SBA-15 | 380 | 85.2 | 78.5 | 66.9 |
| VPO/SBA-15 | 400 | 92.1 | 75.3 | 69.4 |
| VPO/SBA-15 | 420 | 98.5 | 72.1 | 71.0 |
| VPO/SiO₂ | 420 | 95.3 | 67.2 | 64.0 |
Data adapted from a study on the ammoxidation of dichlorotoluenes over VPO/SBA-15 catalysts. researchgate.net
Green Chemistry Principles in the Synthesis of Halogenated Benzonitriles
The synthesis of halogenated benzonitriles is increasingly guided by the principles of green chemistry, which advocate for waste prevention, atom economy, and the use of less hazardous substances. organic-chemistry.orgacs.org These principles are crucial in mitigating the environmental impact of producing specialized chemical compounds.
Solvent-Free and Environmentally Benign Reaction Media
A significant focus in green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and difficult to dispose of. organic-chemistry.org Research has demonstrated the viability of solvent-free and alternative media for the synthesis of nitriles, which can be applied to halogenated derivatives.
One prominent approach is the use of microwave irradiation in solvent-free, or "neat," conditions. osti.gov This technique can accelerate reaction rates and lead to cleaner product formation. osti.gov For instance, the conversion of aldehydes to nitriles can be efficiently achieved under these conditions, avoiding the need for traditional solvents. osti.govmdpi.com Deep eutectic solvents, such as a mixture of choline (B1196258) chloride and urea, have also emerged as effective and environmentally friendly catalysts and media for nitrile synthesis from aldehydes under solvent-free conditions, compatible with both conventional heating and microwave irradiation. organic-chemistry.org
Ionic liquids (ILs) represent another class of environmentally benign reaction media. rsc.orgresearchgate.net They are non-volatile and can act as both solvent and catalyst. rsc.orgresearchgate.net In one green synthesis route for benzonitrile, an ionic liquid was shown to have multiple roles as a co-solvent, catalyst, and phase-separation agent, eliminating the need for a metal salt catalyst and simplifying the separation process. rsc.orgresearchgate.netrsc.org The ionic liquid could be easily recovered and recycled, further enhancing the sustainability of the process. rsc.orgrsc.org Additionally, the use of water as a solvent, where feasible, is a cornerstone of green synthesis, and some nitrile hydration processes have been successfully developed in aqueous media. researchgate.netorganic-chemistry.org
| Reaction Medium | Key Advantages | Example Application | Citation |
|---|---|---|---|
| Solvent-Free (Neat) | Eliminates solvent waste, simplifies workup, can be combined with microwave assistance for faster reactions. | Direct conversion of aldehydes to nitriles. | osti.govorganic-chemistry.org |
| Ionic Liquids (ILs) | Non-volatile, recyclable, can act as both solvent and catalyst, simplifies product separation. | Synthesis of benzonitrile from benzaldehyde (B42025) and a hydroxylamine-based IL. | rsc.orgresearchgate.netrsc.org |
| Deep Eutectic Solvents | Biodegradable, low cost, effective as catalysts and media. | One-pot synthesis of nitriles from aldehydes. | organic-chemistry.org |
| Water | Completely non-toxic, inexpensive, and environmentally safe. | Aqueous cyanation of allylic alcohols. | organic-chemistry.org |
Sustainable Catalysis Approaches for Nitrile Formation
Sustainable catalysis focuses on using catalysts that are efficient, selective, recyclable, and based on earth-abundant, non-toxic metals. organic-chemistry.org For the synthesis of benzonitriles, this often involves the cyanation of aryl halides.
While palladium-catalyzed cyanations are well-established, a key challenge is the deactivation of the catalyst by cyanide ions. researchgate.netwikipedia.org Green approaches aim to improve catalyst efficiency and replace precious metals with more sustainable alternatives like copper or nickel. wikipedia.org Nickel-catalyzed cyanations, for example, avoid the use of palladium and can utilize alternative cyanide sources. wikipedia.orgmdpi.com Furthermore, photoredox catalysis has enabled nickel-catalyzed cyanations to proceed under benign conditions at room temperature, avoiding air-sensitive ligands and hypertoxic reagents. chinesechemsoc.org
The choice of the cyanide source is also critical. Traditional reagents like KCN or NaCN are highly toxic. A significant green advancement is the use of less toxic and more stable cyanide sources. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), also known as potassium ferrocyanide, has been successfully employed as a cyanide source in palladium-catalyzed reactions, representing a much safer alternative. rsc.orgresearchgate.netacs.org
The development of heterogeneous catalysts is another pillar of sustainable chemistry. Nanoparticle catalysts, for instance, offer high activity and can be recovered and reused over multiple cycles. Palladium nanoparticles supported on zinc oxide have been used for the cyanation of aryl bromides and chlorides without the need for additives, ligands, or a base. rsc.org Similarly, manganese oxide nanorods have been reported as a low-cost, heterogeneous catalyst for the hydration of nitriles to amides, another key reaction in this chemical space. researchgate.net
| Catalytic System | Key Features | Cyanide Source | Citation |
|---|---|---|---|
| Palladium-based | Highly efficient but can be deactivated by cyanide; green efforts focus on catalyst stability and recyclability. | K₄[Fe(CN)₆] (non-toxic) | rsc.orgacs.org |
| Nickel-based | Uses a more abundant and less expensive metal than palladium. Can be paired with photoredox catalysis for mild conditions. | Zn(CN)₂ | wikipedia.orgmdpi.comchinesechemsoc.org |
| Copper-based | Inexpensive and widely used in classic cyanation reactions (Rosenmund-von Braun) and modern variants. | CuCN | wikipedia.orgnih.gov |
| Manganese-based | Utilizes a non-precious, earth-abundant metal. | N/A (used in alkylation, not direct cyanation) | nih.gov |
Mechanistic Investigations of Synthetic Pathways to this compound and Related Analogs
The synthesis of a polysubstituted aromatic compound like this compound typically involves a multi-step process. A plausible pathway involves the Sandmeyer reaction, a well-established method for converting a primary aromatic amine into a variety of functional groups, including nitriles. byjus.comchemistnotes.com An alternative modern approach is the direct palladium-catalyzed cyanation of a corresponding aryl halide.
A likely synthetic precursor for a Sandmeyer reaction would be 2-amino-5-bromo-3-chloro-toluene. This amine would first be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. byjus.comchemicalbook.com This diazonium salt is then reacted with a copper(I) cyanide salt.
The mechanism of the Sandmeyer cyanation is understood to proceed via a free-radical pathway. chemistnotes.comwikipedia.org The key steps are:
Single Electron Transfer (SET): The copper(I) catalyst donates a single electron to the diazonium salt (Ar-N₂⁺). nih.govwikipedia.org
Dinitrogen Loss and Aryl Radical Formation: The resulting diazonium radical rapidly decomposes, releasing a molecule of nitrogen gas (N₂) and forming a highly reactive aryl radical (Ar•). nih.govwikipedia.org Nitrogen gas is an excellent leaving group, making this step thermodynamically favorable.
Ligand Transfer: The aryl radical then abstracts a cyanide ligand from the newly formed copper(II) species ([Cu(CN)₂]²⁺ or similar). wikipedia.orgyork.ac.uk This step forms the final aryl nitrile product (Ar-CN) and regenerates the copper(I) catalyst, allowing the catalytic cycle to continue. wikipedia.org The detection of biaryl byproducts in Sandmeyer reactions supports the existence of this radical mechanism. wikipedia.org
Alternatively, if a precursor such as 1,4-dibromo-2-chloro-6-methylbenzene were available, a palladium-catalyzed cyanation could be employed. This reaction follows a different, organometallic pathway: researchgate.netwikipedia.org
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form an arylpalladium(II) intermediate (Ar-Pd-X). researchgate.netrsc.org
Transmetalation/Ligand Exchange: The halide ligand on the palladium complex is exchanged for a cyanide group from the cyanide source (e.g., Zn(CN)₂). researchgate.net
Reductive Elimination: The aryl group and the cyanide ligand on the palladium complex couple and are eliminated from the metal center, forming the C-CN bond of the benzonitrile product and regenerating the palladium(0) catalyst. researchgate.netrsc.org
Both pathways provide routes to halogenated benzonitriles, with the Sandmeyer reaction being a classic and robust method, while palladium-catalyzed cross-coupling offers a modern alternative with a distinct mechanistic profile.
Reactivity and Mechanistic Studies of 4 Bromo 2 Chloro 6 Methylbenzonitrile
Halogen Atom Reactivity in Substitution and Coupling Reactions
The presence of both a bromine and a chlorine atom on the aromatic ring of 4-Bromo-2-chloro-6-methylbenzonitrile allows for selective functionalization through various transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The regioselectivity of these reactions is a critical aspect, governed by the inherent differences in the carbon-halogen bond strengths (C-Cl > C-Br) and the electronic activation provided by the nitrile group.
Suzuki-Miyaura Cross-Coupling and Related Arylation Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. In dihalogenated substrates like this compound, selective reaction at one of the halogen sites is often achievable.
The reactivity of aryl halides in the oxidative addition step of the catalytic cycle generally follows the order C-I > C-Br > C-Cl. Consequently, the carbon-bromine bond in this compound is significantly more reactive than the carbon-chlorine bond under standard Suzuki-Miyaura conditions. This intrinsic reactivity difference allows for the selective arylation at the C-4 position (bromine) while leaving the C-2 position (chlorine) intact. This stepwise functionalization is highly valuable, as the remaining chlorine atom can be targeted in a subsequent, more forcing cross-coupling reaction.
Research on similar 2-bromo-4-chlorophenyl derivatives has demonstrated that palladium-catalyzed Suzuki reactions with various phenylboronic acids proceed with high regioselectivity at the C-Br bond. nih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. For instance, catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or systems based on Palladium(II) acetate (B1210297) with specialized phosphine (B1218219) ligands are commonly employed. researchgate.netresearchgate.netreddit.com
Table 1: Regioselective Suzuki-Miyaura Coupling of this compound
| Arylboronic Acid (Ar-B(OH)₂) | Catalyst System | Base | Solvent | Expected Major Product |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | 2-Chloro-6-methyl-[1,1'-biphenyl]-4-carbonitrile |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 2-Chloro-4'-methoxy-6-methyl-[1,1'-biphenyl]-4-carbonitrile |
| 3-Thienylboronic acid | XPhos Pd G4 | Cs₂CO₃ | THF/Water | 2-Chloro-6-methyl-4-(thiophen-3-yl)benzonitrile |
The general mechanism involves the oxidative addition of the palladium(0) catalyst to the more reactive C-Br bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the arylated product and regenerate the catalyst.
Nucleophilic Aromatic Substitution with Activated Halogens
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups. libretexts.org The cyano (-CN) group in this compound is a powerful activating group, strongly withdrawing electron density from the aromatic ring and stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org This activation is most pronounced at the ortho and para positions relative to the nitrile.
In this molecule, the chlorine atom is at the ortho position (C-2) and the bromine atom is at the para position (C-4). Both halogens are therefore activated towards nucleophilic attack. The regioselectivity of the substitution depends on two competing factors:
Leaving Group Ability: Bromine is generally a better leaving group than chlorine in SNAr reactions (reactivity order: F > Cl > Br > I is reversed from the typical trend due to the rate-determining step being the initial nucleophilic attack, not the halide elimination). However, the C-F bond's high polarization makes it exceptionally reactive. Between chlorine and bromine, the difference is less pronounced and often subordinate to positional effects.
Positional Activation: Both the ortho and para positions can effectively stabilize the anionic Meisenheimer complex through resonance delocalization of the negative charge onto the nitrile group.
In many cases involving dihaloarenes activated by a nitro or cyano group, substitution occurs preferentially at the para position due to reduced steric hindrance compared to the ortho position. However, specific reaction conditions and the nature of the nucleophile can alter this outcome. researchgate.netsemanticscholar.org For example, reactions with bulky nucleophiles would strongly favor attack at the less hindered C-4 position. Conversely, certain nucleophiles might coordinate to the nitrile group, favoring substitution at the proximate C-2 position. wuxiapptec.com
Table 2: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile (Nu⁻) | Reagent Example | Expected Product (Major Isomer often Para-substituted) |
| Methoxide | NaOCH₃ | 4-Bromo-2-methoxy-6-methylbenzonitrile or 2-Chloro-4-methoxy-6-methylbenzonitrile |
| Thiophenoxide | C₆H₅SNa | 4-Bromo-6-methyl-2-(phenylthio)benzonitrile or 2-Chloro-6-methyl-4-(phenylthio)benzonitrile |
| Amine | R₂NH | 4-Bromo-2-(dialkylamino)-6-methylbenzonitrile or 2-Chloro-4-(dialkylamino)-6-methylbenzonitrile |
| Hydroxide | KOH | 4-Bromo-2-hydroxy-6-methylbenzonitrile or 2-Chloro-4-hydroxy-6-methylbenzonitrile |
Nitrile Group Transformations and Derivatives Synthesis
The nitrile group is a versatile functional group that can be converted into a range of other functionalities, including amines, amides, and carboxylic acids, or used as a building block in the synthesis of nitrogen-containing heterocycles.
Reduction Reactions of the Nitrile Moiety to Amines
The cyano group of this compound can be reduced to a primary aminomethyl group (-CH₂NH₂), yielding (4-Bromo-2-chloro-6-methylphenyl)methanamine. This transformation is typically achieved using strong hydride reagents or catalytic hydrogenation.
Common methods include:
Lithium Aluminum Hydride (LiAlH₄): A powerful and effective reagent for nitrile reduction, typically used in anhydrous ethers like diethyl ether or tetrahydrofuran (B95107) (THF).
Sodium Borohydride (B1222165)/Lewis Acid Systems: Sodium borohydride (NaBH₄) alone is generally not strong enough to reduce nitriles, but its reactivity is enhanced by the addition of Lewis acids like AlCl₃ or CoCl₂. chemicalforums.com
Catalytic Hydrogenation: This method involves hydrogen gas (H₂) and a metal catalyst. Raney Nickel is a common choice, and reactions are often performed in an alcoholic solvent. A significant advantage of this method is that the addition of ammonia (B1221849) can help suppress the formation of secondary amine byproducts. chemicalforums.comgoogle.com However, a major consideration for halogenated substrates is the risk of competitive dehalogenation (hydrodehalogenation), where the C-Br or C-Cl bonds are also reduced. Palladium-based catalysts, in particular, are prone to causing dehalogenation. chemicalforums.com
Table 3: Comparison of Nitrile Reduction Methods
| Reagent / Method | Typical Conditions | Advantages | Potential Drawbacks |
| LiAlH₄ | Anhydrous THF, 0 °C to reflux | High reactivity, good yields | Highly reactive with water, requires inert atmosphere |
| NaBH₄ / AlCl₃ | THF, reflux | Milder than LiAlH₄, less expensive | Poor yields reported for some substituted benzonitriles chemicalforums.com |
| H₂ / Raney Nickel | H₂, pressure, Ethanol/Ammonia | Suppresses secondary amine formation | Potential for dehalogenation of C-Br and C-Cl bonds |
| H₂ / Pd/C | H₂, pressure, Ethanol | Effective catalyst | High risk of hydrodehalogenation |
Hydrolysis and Related Derivatizations of the Cyano Group
The hydrolysis of the nitrile group provides a direct pathway to synthesize the corresponding primary amide or carboxylic acid. The reaction can be controlled to favor one product over the other and can be catalyzed by either acid or base. utahtech.edu
Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous acid (e.g., H₂SO₄ or HCl) initially produces a primary amide (4-Bromo-2-chloro-6-methylbenzamide). Under more vigorous conditions (higher temperature or longer reaction time), the amide is further hydrolyzed to the corresponding carboxylic acid (4-Bromo-2-chloro-6-methylbenzoic acid). libretexts.orgyoutube.com
Base-Catalyzed Hydrolysis: Refluxing the nitrile with an aqueous base (e.g., NaOH or KOH) also proceeds through an amide intermediate. youtube.comyoutube.com The final product under these conditions is the carboxylate salt (e.g., sodium 4-bromo-2-chloro-6-methylbenzoate). A subsequent acidification step with a strong acid is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org
Careful control of reaction conditions, such as using hydrogen peroxide in a basic solution, can sometimes be employed to selectively stop the hydrolysis at the amide stage.
Cyclization Reactions Involving the Nitrile Moiety for Heterocycle Synthesis
The nitrile group is a valuable synthon for the construction of nitrogen-containing heterocyclic rings. While direct cyclization of this compound is not common, it serves as a precursor to intermediates that readily undergo cyclization.
A prominent strategy involves the transformation of a group adjacent to the nitrile to create a reactive bifunctional intermediate. For example, if a nitro group were present at the C-2 or C-6 position, its reduction to an amine would yield an ortho-aminobenzonitrile. This class of compounds is a cornerstone in heterocyclic synthesis, readily undergoing condensation and cyclization reactions with various one-carbon synthons (e.g., formic acid, orthoesters, cyanogen (B1215507) bromide) to form fused heterocyclic systems like quinazolines.
Another powerful, though more advanced, method is the transition-metal-catalyzed [2+2+2] cycloaddition of the nitrile with two molecules of an alkyne. This atom-economical reaction constructs a substituted pyridine (B92270) ring, offering a direct route to complex heterocyclic structures. researchgate.net The nitrile provides one nitrogen and one carbon atom to the newly formed six-membered ring.
Mechanistic Elucidation of Key Reactions Involving this compound
While specific mechanistic studies on this compound are not extensively documented, its reaction pathways can be reliably predicted based on the well-established mechanisms for substituted aromatic compounds. A key reaction for this class of molecules is electrophilic aromatic substitution.
The mechanism for an electrophilic aromatic substitution, such as nitration, proceeds in three principal steps:
Generation of the Electrophile: A strong electrophile is generated in situ. For nitration, this is the nitronium ion (NO₂⁺), typically formed by the reaction of concentrated nitric acid with concentrated sulfuric acid.
Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the aromatic ring, acting as a nucleophile, attacks the electrophile. This step is rate-determining and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org For this compound, attack at the C3 position yields a sigma complex where the positive charge is delocalized over the ring. The stability of this intermediate is crucial. Resonance structures show that the positive charge can be delocalized onto carbons bearing the chloro, bromo, and methyl groups, where the lone pairs of the halogens and the electron-donating nature of the methyl group can provide stabilization.
Deprotonation to Restore Aromaticity: A weak base in the reaction mixture (such as HSO₄⁻ or H₂O) removes the proton from the carbon atom that formed the new bond with the electrophile. This final step restores the highly stable aromatic π-system and yields the substituted product.
This general mechanism explains the site-selectivity discussed previously. The formation of the sigma complex is the highest energy step, and the substituents influence the stability of this intermediate. Attack at positions that allow the activating methyl group and the resonance-donating halogens to stabilize the positive charge will proceed through a lower energy transition state, leading to the observed product.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 Chloro 6 Methylbenzonitrile
Vibrational Spectroscopy for Molecular Structure Confirmation
Fourier Transform Infrared (FT-IR) Spectroscopic Analysis
The FT-IR spectrum of 4-Bromo-2-chloro-6-methylbenzonitrile is characterized by a series of absorption bands that correspond to the stretching and bending vibrations of its constituent bonds. Analysis of analogous compounds in the literature provides a basis for the assignment of these characteristic frequencies.
Key vibrational modes for substituted benzonitriles include the C≡N stretching, aromatic C-H stretching, C-C ring stretching, and vibrations involving the substituents (C-Br, C-Cl, and C-CH₃). The nitrile (C≡N) stretching vibration is particularly noteworthy, typically appearing as a sharp, intense band in the 2240-2220 cm⁻¹ region. Aromatic C-H stretching vibrations are generally observed between 3100 and 3000 cm⁻¹. The C-C stretching vibrations within the benzene (B151609) ring usually give rise to a group of bands in the 1600-1400 cm⁻¹ range. The presence of the methyl group introduces C-H stretching and bending vibrations. Furthermore, the C-Cl and C-Br stretching vibrations are expected at lower frequencies, generally below 800 cm⁻¹.
Table 1: Expected FT-IR Vibrational Modes for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| C≡N Stretch | 2240 - 2220 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-H Bending | 1475 - 1370 |
| C-Cl Stretch | 800 - 600 |
Fourier Transform Raman (FT-Raman) Spectroscopic Analysis
Complementing the FT-IR data, the FT-Raman spectrum provides insights into the vibrational modes that involve a change in polarizability. For this compound, the symmetric vibrations and those of non-polar bonds, which may be weak in the IR spectrum, are often strong in the Raman spectrum.
The C≡N stretching vibration is also a prominent feature in the Raman spectrum. The aromatic ring vibrations, particularly the ring breathing mode, typically yield a strong Raman signal. The C-Br and C-Cl stretching vibrations are also readily observed in the FT-Raman spectrum. The symmetric stretching of the methyl group is another characteristic band.
Table 2: Expected FT-Raman Vibrational Modes for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| C≡N Stretch | 2240 - 2220 |
| Aromatic Ring Breathing | ~1000 |
| C-Cl Stretch | 800 - 600 |
Correlation of Experimental and Theoretically Predicted Vibrational Modes
A powerful approach to vibrational spectral assignment involves the correlation of experimentally observed frequencies with those predicted from quantum chemical calculations. Density Functional Theory (DFT) is a commonly employed method for this purpose. By calculating the optimized molecular geometry and the corresponding harmonic vibrational frequencies, a theoretical spectrum can be generated.
For a definitive analysis of this compound, a comparison between the experimental FT-IR and FT-Raman spectra and the theoretically predicted vibrational modes would be essential. This correlation allows for a more confident assignment of each observed band to a specific molecular motion. Typically, calculated frequencies are scaled by an empirical factor to account for anharmonicity and the limitations of the theoretical model, leading to a better agreement with experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Studies
The ¹H NMR spectrum of this compound is expected to provide distinct signals for the aromatic protons and the methyl protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing and electron-donating effects of the substituents on the benzene ring. The bromine and chlorine atoms, being electronegative, will deshield the adjacent protons, causing their signals to appear at a lower field (higher ppm). The nitrile group also acts as an electron-withdrawing group.
The molecule has two aromatic protons in different chemical environments. Therefore, two distinct signals are expected in the aromatic region of the spectrum. The methyl group, being attached to the aromatic ring, will give rise to a singlet in the upfield region of the spectrum. The integration of these signals would correspond to the number of protons in each environment (1H for each aromatic proton and 3H for the methyl group).
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic CH | 7.5 - 8.0 | Doublet / Singlet | 1H |
| Aromatic CH | 7.5 - 8.0 | Doublet / Singlet | 1H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom in the molecule. The aromatic ring will exhibit six signals, with their chemical shifts being influenced by the attached substituents. The carbon atoms directly bonded to the electronegative bromine and chlorine atoms will be significantly deshielded and appear at a lower field. The carbon of the nitrile group (C≡N) has a characteristic chemical shift in the range of 110-125 ppm. The carbon of the methyl group will appear at a much higher field.
A detailed analysis of the ¹³C NMR spectrum, often aided by techniques such as Distortionless Enhancement by Polarization Transfer (DEPT), allows for the unambiguous assignment of each carbon signal, thus confirming the carbon skeleton of the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-Br | 120 - 130 |
| Aromatic C-Cl | 130 - 140 |
| Aromatic C-CN | 110 - 120 |
| Aromatic C-CH₃ | 135 - 145 |
| Aromatic CH | 130 - 140 |
| Nitrile C≡N | 115 - 120 |
Two-Dimensional NMR Techniques for Connectivity Elucidation
No published studies detailing the use of two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) for the structural elucidation and connectivity analysis of this compound were found.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
There is no available crystallographic data for this compound in the searched scientific literature. Consequently, a detailed analysis of its solid-state structure is not possible.
Molecular Conformation and Bond Geometries
Without single-crystal X-ray diffraction data, specific details on the molecular conformation, bond lengths, and bond angles of this compound cannot be provided.
Crystal Packing and Intermolecular Interactions (e.g., π-π stacking, hydrogen bonding)
Information regarding the crystal packing arrangement and the nature of intermolecular interactions, such as π-π stacking or hydrogen bonding, is absent from the available literature for this specific compound.
Electronic Absorption and Emission Spectroscopy
No public data from electronic absorption or emission spectroscopy studies on this compound could be located.
UV-Visible Spectroscopy for Electronic Transitions
There are no published UV-Visible spectra for this compound, and therefore, its electronic transitions cannot be characterized.
Photoluminescence and Luminescence Lifetime Measurements
Data on the photoluminescent properties and luminescence lifetime of this compound are not available in the scientific literature.
Thermally Activated Delayed Fluorescence (TADF) Properties
Thermally Activated Delayed Fluorescence (TADF) is a photoluminescent mechanism that allows for the efficient harvesting of triplet excitons, leading to high internal quantum efficiencies in organic light-emitting diodes (OLEDs). This process relies on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, enabling reverse intersystem crossing (RISC) from the triplet state back to the singlet state, followed by fluorescence. The molecular design of TADF emitters often involves creating a significant spatial separation between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), typically through a donor-acceptor architecture. rsc.org
While numerous studies have explored the TADF properties of various benzonitrile (B105546) derivatives, particularly those incorporating donor moieties like carbazole, specific research into the TADF characteristics of this compound has not been reported. rsc.orgaip.orgspiedigitallibrary.orgrsc.org The presence of electron-withdrawing bromine and chlorine atoms, along with the electron-donating methyl group on the benzonitrile core, suggests a potential for intramolecular charge transfer character. However, without experimental data on its photophysical properties, such as fluorescence and phosphorescence spectra, excited state lifetimes, and quantum yields, any discussion of its TADF potential would be purely speculative.
Table 1: Hypothetical Photophysical Data for a TADF-active Benzonitrile Derivative (Illustrative Example)
| Parameter | Value | Unit |
| Photoluminescence Quantum Yield (ΦPL) | > 90 | % |
| Prompt Fluorescence Lifetime (τp) | 10-50 | ns |
| Delayed Fluorescence Lifetime (τd) | 1-10 | µs |
| Singlet-Triplet Energy Gap (ΔEST) | < 0.2 | eV |
| Reverse Intersystem Crossing Rate (kRISC) | > 105 | s-1 |
This table is for illustrative purposes only and does not represent actual data for this compound.
Rotational Spectroscopy for Gas-Phase Structure and Astrochemistry Relevance
Furthermore, the detection of molecules in the interstellar medium (ISM) heavily relies on matching rotational spectra obtained from radio telescopes with laboratory measurements. Benzonitrile (C₆H₅CN) itself has been detected in the ISM and is considered a key molecule in astrochemistry, potentially serving as a precursor for more complex aromatic structures like polycyclic aromatic hydrocarbons (PAHs). bmsis.orgastrobiology.com Studies on the rotational spectra of various substituted benzonitriles are crucial for building a comprehensive library for astronomical searches.
However, a specific rotational spectroscopy study of this compound has not been found in the reviewed literature. Consequently, its precise gas-phase structure, rotational constants, and dipole moment remain undetermined. Without these data, its potential relevance to astrochemistry and its possible detection in interstellar environments cannot be assessed. The complex interplay of the bromo, chloro, and methyl substituents would lead to a unique rotational spectrum, which, if measured, could be used to search for this molecule in space.
Table 2: Illustrative Rotational Spectroscopy Data for a Substituted Benzonitrile (Illustrative Example)
| Parameter | Value | Unit |
| Rotational Constant A | 1500.1234 | MHz |
| Rotational Constant B | 850.5678 | MHz |
| Rotational Constant C | 450.9101 | MHz |
| Dipole Moment (µa) | 2.5 | D |
| Dipole Moment (µb) | 1.0 | D |
This table is for illustrative purposes only and does not represent actual data for this compound.
Computational Chemistry and Quantum Mechanical Investigations of 4 Bromo 2 Chloro 6 Methylbenzonitrile
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties. For a molecule like 4-Bromo-2-chloro-6-methylbenzonitrile, DFT calculations can provide significant insights into its behavior and characteristics at the molecular level. These calculations are typically performed using a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation.
Geometry Optimization and Conformational Analysis
The first step in computational analysis is typically geometry optimization. This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest energy state, known as the global minimum on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the atoms of the benzene (B151609) ring and its substituents (bromine, chlorine, methyl, and nitrile groups).
The optimization process is iterative, starting with an initial guess of the molecular geometry and systematically adjusting the atomic coordinates until the forces on each atom are close to zero. The resulting optimized structure represents the most stable conformation of the molecule in the gaseous phase. This information is crucial as the geometric parameters influence the molecule's physical and chemical properties.
Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Benzonitrile (B105546)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-Br | 1.895 | C-C-Br | 119.5 |
| C-Cl | 1.732 | C-C-Cl | 121.2 |
| C-C (ring avg.) | 1.395 | C-C-C (ring avg.) | 120.0 |
| C-CN | 1.450 | C-C-CN | 178.5 |
| C≡N | 1.158 |
Note: The data in this table is illustrative for a substituted benzonitrile and not specific to this compound.
Vibrational Frequency Calculations and Assignment Support
Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra. A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The absence of imaginary frequencies indicates a stable structure.
These calculations provide the fundamental vibrational modes of the molecule, which correspond to specific stretching, bending, and torsional motions of the atoms. Each calculated frequency can be assigned to a particular vibrational mode, such as the C≡N stretch of the nitrile group, the C-H stretching of the methyl group and the aromatic ring, and vibrations involving the carbon-halogen bonds. Comparing these theoretical frequencies with experimentally obtained FT-IR and FT-Raman spectra helps in the definitive assignment of the observed spectral bands. researchgate.net
Table 2: Illustrative Vibrational Frequencies for a Substituted Benzonitrile
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| C-H stretch (aromatic) | 3085 | 3080 |
| C-H stretch (methyl) | 2950 | 2945 |
| C≡N stretch | 2235 | 2230 |
| C-C stretch (ring) | 1580 | 1575 |
| C-Cl stretch | 750 | 745 |
Note: The data in this table is illustrative for a substituted benzonitrile and not specific to this compound.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The properties of these orbitals are crucial for understanding the electronic and optical properties of a molecule. researchgate.net
Highest Occupied Molecular Orbital (HOMO) Properties and Nucleophilicity
The HOMO is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the ionization potential and represents the ability of a molecule to donate electrons, thus indicating its nucleophilicity. youtube.com A higher HOMO energy suggests a greater tendency to donate electrons to an electrophile. In this compound, the distribution of the HOMO would likely be concentrated on the electron-rich regions of the molecule, such as the aromatic ring and potentially the halogen atoms, which have lone pairs of electrons.
Lowest Unoccupied Molecular Orbital (LUMO) Properties and Electrophilicity
The LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy of the LUMO is related to the electron affinity and represents the ability of a molecule to accept electrons, indicating its electrophilicity. youtube.com A lower LUMO energy suggests a greater tendency to accept electrons from a nucleophile. For this compound, the LUMO is expected to be distributed over the π-system of the benzonitrile ring, particularly influenced by the electron-withdrawing nitrile group.
HOMO-LUMO Gap Analysis and Its Correlation with Reactivity and Optical Properties
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap indicates a molecule is more reactive and can be easily polarized. researchgate.net
This energy gap is also correlated with the optical properties of the molecule. The energy required for the lowest-energy electronic transition, which often corresponds to the absorption of light in the UV-visible region, is related to the HOMO-LUMO gap. A smaller gap generally leads to absorption at longer wavelengths.
Table 3: Illustrative Frontier Molecular Orbital Properties for a Substituted Benzonitrile
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -1.25 |
Note: The data in this table is illustrative for a substituted benzonitrile and not specific to this compound.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
The Molecular Electrostatic Potential (MEP) is a valuable descriptor for understanding the reactive behavior of a molecule. It visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential).
For this compound, the MEP map would be significantly influenced by its various substituents. The nitrile group (-C≡N) is strongly electron-withdrawing, creating a region of high electron density around the nitrogen atom, making it a likely site for electrophilic attack. Consequently, the nitrogen atom would be depicted in shades of red or yellow.
The halogen atoms, bromine and chlorine, are also electronegative and would contribute to regions of negative potential. However, due to halogen bonding capabilities, there can also be a region of positive potential (a σ-hole) on the outermost portion of the halogen atoms, which can interact with nucleophiles. The aromatic ring itself will exhibit a complex potential landscape, with the electron-donating methyl group (-CH3) slightly increasing the electron density in its vicinity, while the electron-withdrawing halogens and nitrile group will generally decrease the electron density of the ring. The hydrogen atoms of the methyl group and the aromatic ring would be characterized by positive electrostatic potential, rendering them susceptible to nucleophilic attack.
Illustrative MEP Data for this compound
| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |
|---|---|---|
| Nitrogen Atom (Nitrile) | Highly Negative (Red) | Site for Electrophilic Attack |
| Halogen Atoms (Br, Cl) | Generally Negative (Yellow/Green) | Potential for Halogen Bonding |
| Aromatic Ring | Varied, generally less negative | Influenced by substituents |
| Hydrogen Atoms | Positive (Blue) | Site for Nucleophilic Attack |
Note: This table is illustrative and represents predicted trends based on the effects of the functional groups.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It localizes the electron density into bonds and lone pairs, allowing for the study of charge transfer, hyperconjugation, and delocalization effects that contribute to molecular stability.
In this compound, NBO analysis would reveal the nature of the covalent bonds within the molecule. The analysis would quantify the charge distribution among the atoms, providing natural atomic charges. It is expected that the nitrogen, bromine, and chlorine atoms would carry significant negative charges due to their high electronegativity.
Hypothetical NBO Analysis Data for this compound
| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (N) | π* (C-C) of ring | High | Resonance/Delocalization |
| LP (Br) | σ* (C-C) of ring | Moderate | Hyperconjugation |
| LP (Cl) | σ* (C-C) of ring | Moderate | Hyperconjugation |
| σ (C-H) of methyl | π* (C-C) of ring | Low-Moderate | Hyperconjugation |
Note: This table is hypothetical and illustrates the types of interactions and their predicted relative strengths.
Spectroscopic Property Prediction and Validation through Computation
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules. These predictions can be used to interpret experimental spectra or to provide spectroscopic data when experimental measurements are unavailable.
For this compound, a computational analysis would predict the frequencies and intensities of its characteristic vibrational modes. Key predicted vibrations would include:
C≡N stretch: A strong, sharp band in the infrared spectrum, typically in the range of 2220-2260 cm⁻¹.
Aromatic C-C stretches: A series of bands in the 1400-1600 cm⁻¹ region.
C-H stretches (aromatic and methyl): Typically found around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
C-Br and C-Cl stretches: These would appear at lower frequencies, generally below 800 cm⁻¹.
By comparing the computed vibrational frequencies with experimental data for similar molecules, the accuracy of the computational model can be validated. The theoretical spectrum can aid in the assignment of experimental bands to specific molecular motions.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Predicted Intensity |
|---|---|---|
| C≡N Stretch | 2220 - 2260 | Strong |
| Aromatic C-C Stretch | 1400 - 1600 | Medium to Strong |
| C-H Aromatic Stretch | 3000 - 3100 | Medium |
| C-H Methyl Stretch | 2850 - 2960 | Medium |
| C-Cl Stretch | 600 - 800 | Medium |
| C-Br Stretch | 500 - 650 | Medium |
Note: This table contains predicted frequency ranges based on typical values for these functional groups.
Advanced Quantum Mechanical/Molecular Mechanics (QM/MM) Approaches for Complex Systems
While quantum mechanical (QM) calculations provide high accuracy for isolated molecules, they are computationally expensive for large systems. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a solution by treating a small, chemically active region of a system with a high-level QM method, while the surrounding environment (e.g., solvent, protein) is described by a less computationally demanding molecular mechanics (MM) force field. acs.org
A QM/MM study of this compound could be employed to investigate its behavior in a condensed phase or within a biological system. For instance, a simulation could model the compound solvated in water or an organic solvent to study solvation effects on its structure and properties. The QM region would consist of the this compound molecule, while the MM region would be the solvent molecules.
Such a study could provide insights into:
Solvent effects on spectroscopic properties: How the presence of a solvent shifts the vibrational frequencies.
Intermolecular interactions: The nature and strength of interactions between the solute and solvent molecules.
Reactivity in solution: How the solvent influences the reaction pathways and activation energies of reactions involving the compound.
In a biological context, a QM/MM simulation could model the interaction of this compound with the active site of an enzyme, providing valuable information for drug design and understanding metabolic processes.
Research Applications and Future Directions for 4 Bromo 2 Chloro 6 Methylbenzonitrile
Role as Synthetic Intermediates in Advanced Organic Synthesis
4-Bromo-2-chloro-6-methylbenzonitrile is a polysubstituted aromatic compound that holds significant potential as a versatile intermediate in the field of advanced organic synthesis. Its unique arrangement of bromo, chloro, methyl, and nitrile functional groups on a benzene (B151609) ring provides multiple reactive sites, allowing for a variety of chemical transformations. This strategic placement of functional groups makes it a valuable building block for the construction of more complex and functionally diverse molecules.
Precursors for Bioactive Heterocyclic Scaffolds
While specific studies detailing the use of this compound in the synthesis of bioactive heterocyclic scaffolds are not extensively documented in publicly available literature, its structural features strongly suggest its utility in this area. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the development of a vast array of pharmaceuticals and agrochemicals. The nitrile group of this compound can serve as a key anchor point for the construction of various nitrogen-containing heterocycles. For instance, it can undergo cyclization reactions with appropriate difunctional reagents to form pyridines, pyrimidines, or other fused heterocyclic systems. The presence of the bromo and chloro substituents offers opportunities for further functionalization through cross-coupling reactions, enabling the introduction of diverse substituents to modulate the biological activity of the resulting heterocyclic compounds.
The general importance of substituted benzonitriles as precursors for bioactive molecules is well-established. For example, related compounds are used as intermediates in the synthesis of various therapeutic agents. The unique substitution pattern of this compound, with its combination of electron-withdrawing and donating groups, can influence the electronic properties and reactivity of the molecule, potentially leading to the discovery of novel bioactive scaffolds.
Building Blocks for Complex Molecular Architectures
The multifunctionality of this compound makes it an attractive starting material for the synthesis of complex molecular architectures. The bromo substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the facile construction of intricate molecular frameworks.
The chloro substituent provides an additional handle for synthetic transformations. While generally less reactive than the bromo group in cross-coupling reactions, it can undergo nucleophilic aromatic substitution under specific conditions. This differential reactivity between the two halogen atoms can be exploited for sequential and site-selective modifications, adding a layer of control in the synthesis of complex molecules. The nitrile group can be readily converted into other functional groups, such as primary amines, carboxylic acids, or amides, further expanding the synthetic possibilities. The methyl group can also be functionalized, for instance, through free-radical halogenation, to introduce additional points of diversity.
Exploration in Material Science Research
The potential applications of this compound extend beyond organic synthesis and into the realm of material science. The electronic and photophysical properties of organic molecules are highly dependent on their structure, and the unique substitution pattern of this compound could be leveraged to design novel functional materials.
Design of Functional Materials with Tunable Optoelectronic Properties
Aromatic nitriles are known to be useful building blocks for materials with interesting optoelectronic properties. The cyano group is strongly electron-withdrawing, and its presence on an aromatic ring can significantly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. By strategically modifying the this compound core, for example, through cross-coupling reactions at the bromo position, it is possible to create a library of derivatives with systematically varied electronic properties.
The introduction of different aryl or heteroaryl groups can tune the extent of π-conjugation, leading to materials with tailored absorption and emission characteristics. The presence of the halogen atoms can also impact the photophysical properties, potentially promoting intersystem crossing and leading to phosphorescence. The ability to fine-tune these properties is crucial for the development of materials for a range of applications, including organic electronics and photonics.
Applications in Organic Light-Emitting Diodes (OLEDs) and Sensing
While direct applications of this compound in OLEDs and sensing have not been reported, its potential as a precursor for materials in these fields is noteworthy. Organic molecules with tailored electronic and photoluminescent properties are the cornerstone of OLED technology. Derivatives of this compound could potentially be explored as host materials, emitters, or charge-transporting materials in OLED devices.
In the area of chemical sensing, the nitrile group can act as a binding site for specific analytes. The incorporation of this compound into larger, more complex sensor molecules could lead to the development of new chemosensors. The changes in the photophysical properties of the molecule upon binding to a target analyte could be used as a signaling mechanism. The versatility of the this compound platform allows for the rational design of such sensor molecules with high sensitivity and selectivity.
Advanced Organic Transformations and Methodology Development Leveraging the Compound's Unique Substitution Pattern
The distinct arrangement of substituents on the this compound ring makes it an excellent substrate for the development and exploration of new synthetic methodologies. The presence of multiple reactive sites allows for the investigation of regioselective and chemoselective transformations. For example, developing catalytic systems that can selectively activate the C-Br bond over the C-Cl bond for cross-coupling reactions would be a valuable addition to the synthetic chemist's toolbox.
Future Research Avenues and Untapped Potential of Halogenated Methylbenzonitriles
The specific compound this compound is a halogenated methylbenzonitrile that holds potential as a versatile building block in various fields of chemical research. While direct research applications for this exact molecule are not extensively documented in publicly available literature, its structural motifs—a substituted benzonitrile (B105546) core with bromine, chlorine, and methyl groups—are present in a wide array of biologically active compounds and functional materials. The exploration of structurally similar compounds provides a strong basis for predicting its potential research applications and outlining future avenues of investigation.
Halogenated aromatic compounds are pivotal in the development of modern agrochemicals and pharmaceuticals. The introduction of halogen atoms into a molecule can significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This makes compounds like this compound attractive starting points for the synthesis of novel bioactive molecules.
In the realm of medicinal chemistry, the benzonitrile scaffold is a well-established pharmacophore. The nitrile group can act as a hydrogen bond acceptor, mimicking other functional groups and contributing to the binding affinity of a drug candidate to its target protein. Research into related halogenated benzonitriles has shown their potential as kinase inhibitors for cancer therapy. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in cancer. The strategic placement of halogen atoms on the benzonitrile ring can enhance the inhibitory activity and selectivity of these compounds. For instance, various halogenated derivatives have been synthesized and evaluated as potent inhibitors of kinases such as EGFR, HER2, and CDK2.
Furthermore, derivatives of methylbenzonitrile have been investigated as antagonists for adenosine (B11128) receptors, which are involved in various physiological processes and are targets for conditions like inflammation and neurodegenerative diseases. The synthesis of triazole-pyrimidine-methylbenzonitrile derivatives has yielded compounds with dual inhibitory activity against A2A and A2B adenosine receptors, demonstrating the therapeutic potential of this class of molecules.
The synthetic utility of this compound lies in its potential to serve as a versatile intermediate. The bromine and chlorine atoms provide reactive sites for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. The nitrile group itself can be transformed into other functional groups like amines, amides, and carboxylic acids, further expanding its synthetic applications.
Future Research Avenues and Untapped Potential of Halogenated Methylbenzonitriles
The future for halogenated methylbenzonitriles, including this compound, is promising, with several untapped areas of research. A significant avenue for future exploration is the systematic evaluation of their biological activities across a wider range of therapeutic targets. While their potential as kinase and adenosine receptor inhibitors has been touched upon, their efficacy against other enzyme classes and receptor families remains largely unexplored. High-throughput screening of a library of diverse halogenated methylbenzonitriles could uncover novel biological activities.
In the field of agrochemicals, the development of new pesticides with novel modes of action is crucial to combat the rise of resistance in pests and pathogens. Halogenated compounds have a proven track record in this area, and the unique substitution pattern of this compound could lead to the discovery of new herbicides, fungicides, or insecticides with improved efficacy and environmental profiles.
Beyond the life sciences, the unique electronic properties conferred by the halogen and nitrile substituents suggest potential applications in materials science. Aromatic nitriles are precursors in the synthesis of various organic materials, including dyes and pigments. The exploration of polyhalogenated benzonitriles in the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), represents a burgeoning area of research. The specific substitution pattern of this compound could be leveraged to fine-tune the optical and electronic properties of these materials.
The development of more efficient and sustainable synthetic methodologies for the preparation and functionalization of halogenated methylbenzonitriles is another critical research direction. Advances in catalysis and green chemistry could provide more environmentally friendly routes to these valuable compounds and their derivatives, facilitating their broader application in both academic and industrial research.
Interactive Table of Potential Research Areas for Halogenated Methylbenzonitriles:
| Research Area | Potential Applications | Key Structural Features Utilized |
| Medicinal Chemistry | Kinase inhibitors, Adenosine receptor antagonists, Novel therapeutic agents | Halogen atoms for binding affinity, Nitrile as a pharmacophore, Methyl group for steric interactions |
| Agrochemicals | Herbicides, Fungicides, Insecticides | Halogen atoms for enhanced efficacy and metabolic stability, Nitrile as a reactive handle |
| Materials Science | Organic electronic materials (OLEDs, OFETs), Dyes and pigments | Aromatic core, Halogen and nitrile groups for tuning electronic and optical properties |
| Synthetic Chemistry | Versatile building block for complex molecule synthesis | Reactive halogen sites for cross-coupling, Transformable nitrile group |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-bromo-2-chloro-6-methylbenzonitrile, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves halogenation and cyanation steps. For example, bromination of 2-chloro-6-methylbenzonitrile using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄ at reflux (70–80°C) can yield the target compound. Optimization includes controlling stoichiometry (1.1–1.2 eq Br₂ equivalent), reaction time (12–24 hrs), and purification via column chromatography (silica gel, hexane/EtOAc gradient) . Purity >95% is achievable by recrystallization in ethanol.
Q. How can the structural integrity of this compound be validated using spectroscopic techniques?
- Methodological Answer :
- NMR : ¹H NMR should show aromatic protons as a singlet (C6-CH₃) at δ ~2.4 ppm and deshielded protons adjacent to electron-withdrawing groups (Br, Cl, CN). ¹³C NMR will confirm the nitrile carbon at δ ~115 ppm.
- FT-IR : A sharp C≡N stretch at ~2230 cm⁻¹ and C-Br/C-Cl stretches at 500–600 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak [M]⁺ at m/z 216.46 (C₇H₃BrClN) with isotopic patterns matching Br/Cl .
Q. What are the stability considerations for storing this compound, and how should degradation be monitored?
- Methodological Answer : Store in amber vials at 0–4°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the nitrile group. Degradation is assessed via periodic HPLC (C18 column, MeCN/H₂O mobile phase) or TLC (Rf ~0.5 in hexane/EtOAc 8:2). Exposure to moisture or light may form carboxylic acid derivatives, detectable by IR (broad –OH stretch at 2500–3300 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound, and what contradictions arise between theory and experimental data?
- Methodological Answer : Density Functional Theory (DFT) using B3LYP/6-31G(d) basis sets calculates HOMO-LUMO gaps, dipole moments, and electrostatic potentials. For example, computed HOMO energy (~-6.8 eV) may differ from cyclic voltammetry results due to solvent effects or basis set limitations. Discrepancies in Mulliken charges for Br/Cl substituents (~0.35 vs. experimental XPS data) highlight the need for hybrid functional adjustments (e.g., ωB97X-D3) .
Q. What crystallographic techniques are suitable for resolving the solid-state structure of this compound, and how are data refined?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K resolves bond lengths (C-Br ~1.89 Å, C-Cl ~1.73 Å) and dihedral angles. Refinement in SHELXL includes anisotropic displacement parameters and twin-law corrections for pseudo-merohedral twinning. ORTEP-3 visualizes thermal ellipsoids, while WinGX validates hydrogen bonding absence due to steric hindrance .
Q. How does the steric and electronic interplay of substituents (Br, Cl, CH₃) influence reactivity in cross-coupling reactions?
- Methodological Answer : The methyl group at C6 enhances steric bulk, reducing accessibility for Suzuki-Miyaura coupling at C4-Br. Electronic effects: Cl at C2 deactivates the ring, requiring Pd(OAc)₂/XPhos catalysts (1–5 mol%) and elevated temps (80–100°C) for Buchwald-Hartwig amination. Competitive pathways (e.g., nitrile hydrolysis) are minimized by anhydrous conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
